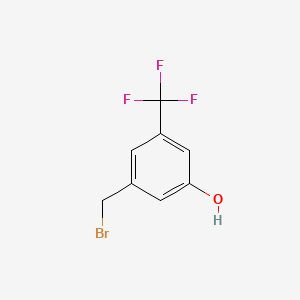

3-(Bromomethyl)-5-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

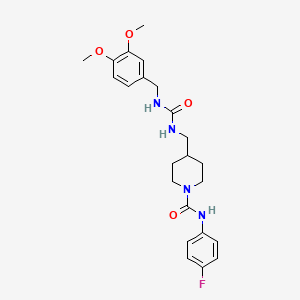

3-(Bromomethyl)-5-(trifluoromethyl)phenol (BTMCP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTMCP is a phenolic compound that contains a bromine and trifluoromethyl group, making it highly reactive and useful in many chemical reactions. In

科学的研究の応用

Synthesis and Spectroelectrochemical Properties

3-(Bromomethyl)-5-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of complex compounds. For instance, it was used in the preparation of novel phthalocyanines with specific groups at peripheral positions. These compounds exhibited metal-based or ligand-based electron transfer properties, making them potentially applicable in electrochemical technologies. The spectroelectrochemical properties of these compounds were meticulously studied, indicating their practicality in various scientific fields (Aktaş Kamiloğlu et al., 2018).

Synthesis and Purity Optimization

The compound is recognized as a significant intermediate in the pharmaceutical and pesticide industries. Research has focused on optimizing the synthesis process to improve yield and purity, ensuring the production of high-quality intermediates for further applications (Zhang Zhi-hai, 2010).

O-Trifluoromethylation of Phenols

The compound is involved in the O-trifluoromethylation of phenols, a method that allows the construction of functionalized trifluoromethoxybenzenes and trifluoromethylthiolated arenes. This approach is notable for its use of accessible and inexpensive reagents, highlighting its practicality and the potential for widespread application in various domains (Zhou et al., 2016).

DNA Binding and Urease Inhibition Studies

The compound plays a role in the synthesis of specific chalcones, which were found to interact strongly with DNA through intercalation mode. Furthermore, these synthesized compounds exhibit urease inhibition and antioxidant potential, emphasizing their potential in pharmaceutical research and drug development (Rasool et al., 2021).

Catalytic and Biocatalytic Applications

Research has also explored the catalytic and biocatalytic trifluoromethylation of phenols using the compound, demonstrating its utility in the creation of organofluorine compounds. These compounds are crucial in a wide range of applications, including advanced materials, polymers, agrochemicals, and pharmaceuticals. The methodologies employed highlight the compound's versatility and the potential for its use in mild and ecologically friendly processes (Simon et al., 2016).

作用機序

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “3-(Bromomethyl)-5-(trifluoromethyl)phenol”. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Trifluoromethylated compounds have been found to possess special activities .

Pharmacokinetics

The presence of the trifluoromethyl group can significantly change the physicochemical and biological properties of organic molecules .

Result of Action

The trifluoromethyl group has been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

The stability and reactivity of trifluoromethylated compounds can be influenced by factors such as ph, temperature, and the presence of other chemical species .

特性

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSLBTMSQZATMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)

![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)

![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)

![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)

![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)